(5-Chloro-6-methylpyridin-2-yl)methanol
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Overview
Description
(5-Chloro-6-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and a hydroxymethyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-methylpyridin-2-yl)methanol typically involves the chlorination of 6-methylpyridin-2-ylmethanol. One common method is the reaction of 6-methylpyridin-2-ylmethanol with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 5th position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-methylpyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (5-Chloro-6-methylpyridin-2-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: (5-Chloro-6-methylpyridin-2-yl)carboxylic acid.
Reduction: (5-Chloro-6-methylpyridin-2-yl)methane.
Substitution: (5-Methoxy-6-methylpyridin-2-yl)methanol.
Scientific Research Applications
(5-Chloro-6-methylpyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of (5-Chloro-6-methylpyridin-2-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-6-methylpyridin-2-yl)methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.
(5-Chloro-6-methylpyridin-2-yl)carboxylic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
(5-Methoxy-6-methylpyridin-2-yl)methanol: Similar structure but with a methoxy group instead of a chlorine atom.
Uniqueness
(5-Chloro-6-methylpyridin-2-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5-chloro-6-methylpyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHFERIGQJWZPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568125 |
Source
|
Record name | (5-Chloro-6-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137778-09-7 |
Source
|
Record name | (5-Chloro-6-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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